Neuropathiazol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Neuropathiazol can be synthesized through a multi-step process involving the reaction of 2-phenylthiazole with ethyl 4-aminobenzoate under specific conditions. The reaction typically involves the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity. This may include the use of advanced purification techniques and continuous flow reactors to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Neuropathiazol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while reduction may produce reduced thiazole derivatives .
Scientific Research Applications
Neuropathiazol has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study chemical reactions and mechanisms involving thiazole derivatives.
Biology: Employed in research on neuronal differentiation and neural progenitor cell biology.
Medicine: Investigated for its potential therapeutic applications in neurodegenerative diseases and neural regeneration.
Industry: Utilized in the development of new materials and compounds with specific biological activities
Mechanism of Action
Neuropathiazol exerts its effects by selectively inducing neuronal differentiation in hippocampal neural progenitor cells. It down-regulates the expression of Sox2, a neural progenitor marker, and up-regulates NeuroD1, a neuronal cell marker . This compound also inhibits the differentiation of astroglial cells induced by leukemia inhibitory factor (LIF) and bone morphogenetic protein 2 (BMP2) . The molecular targets and pathways involved include the modulation of specific transcription factors and signaling pathways that regulate neural differentiation .
Comparison with Similar Compounds
Neuropathiazol is unique in its ability to selectively induce neuronal differentiation while suppressing astrocyte differentiation. Similar compounds include:
All-trans-retinoic acid (ATRA): A well-known inducer of neuronal differentiation but less selective compared to this compound.
Retinoic acid analogs: Synthetic analogs of retinoic acid that also promote neuronal differentiation but may have different selectivity and potency profiles.
This compound stands out due to its higher selectivity and potency in inducing neuronal differentiation, making it a valuable tool in neurobiological research .
Properties
IUPAC Name |
ethyl 4-[methyl-(2-phenyl-1,3-thiazol-4-yl)amino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-3-23-19(22)15-9-11-16(12-10-15)21(2)17-13-24-18(20-17)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKYEWWFHSESJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(C)C2=CSC(=N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470323 | |
Record name | Neuropathiazol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880090-88-0 | |
Record name | Neuropathiazol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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